molecular formula C24H24N2O9S B4357488 3-[(ACETYLOXY)METHYL]-7-[({5-[(4-ETHOXYPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID

3-[(ACETYLOXY)METHYL]-7-[({5-[(4-ETHOXYPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID

Cat. No.: B4357488
M. Wt: 516.5 g/mol
InChI Key: GVAIYIVHAWTVGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(Acetyloxy)methyl]-7-({5-[(4-ethoxyphenoxy)methyl]-2-furoyl}amino)-8-oxo-5-thia-1-azabicyclo[420]oct-2-ene-2-carboxylic acid is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(ACETYLOXY)METHYL]-7-[({5-[(4-ETHOXYPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID involves multiple steps, including the formation of the bicyclic core and subsequent functionalization. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which serves as the central core of the compound . This process often involves the use of acyclic starting materials that contain the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using flow microreactor systems. These systems enable efficient and sustainable synthesis by allowing precise control over reaction conditions and minimizing waste .

Chemical Reactions Analysis

Types of Reactions: 3-[(Acetyloxy)methyl]-7-({5-[(4-ethoxyphenoxy)methyl]-2-furoyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: Common reagents used in these reactions include phenylsilane for reductive amination and Zn(OAc)2 as a catalyst for amide reduction . The reaction conditions often involve mild temperatures and controlled pH to ensure the stability of the compound.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reductive amination can yield secondary and tertiary amines, while oxidation reactions may produce corresponding oxo derivatives .

Scientific Research Applications

3-[(Acetyloxy)methyl]-7-({5-[(4-ethoxyphenoxy)methyl]-2-furoyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, particularly in the treatment of bacterial infections due to its structural similarity to cephalosporins . In industry, it is used in the development of new materials and as a catalyst in various chemical processes .

Mechanism of Action

The mechanism of action of 3-[(ACETYLOXY)METHYL]-7-[({5-[(4-ETHOXYPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting the synthesis of bacterial cell walls, similar to other β-lactam antibiotics. This inhibition occurs through the binding of the compound to penicillin-binding proteins, which are essential for cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 3-[(ACETYLOXY)METHYL]-7-[({5-[(4-ETHOXYPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID include other β-lactam antibiotics such as penicillins and cephalosporins. These compounds share a similar core structure but differ in their side chains and functional groups .

Uniqueness: The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and biological activity. The presence of the acetyloxy and ethoxyphenoxy groups enhances its stability and effectiveness as an antibiotic .

Properties

IUPAC Name

3-(acetyloxymethyl)-7-[[5-[(4-ethoxyphenoxy)methyl]furan-2-carbonyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O9S/c1-3-32-15-4-6-16(7-5-15)34-11-17-8-9-18(35-17)21(28)25-19-22(29)26-20(24(30)31)14(10-33-13(2)27)12-36-23(19)26/h4-9,19,23H,3,10-12H2,1-2H3,(H,25,28)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVAIYIVHAWTVGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3C4N(C3=O)C(=C(CS4)COC(=O)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(ACETYLOXY)METHYL]-7-[({5-[(4-ETHOXYPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID
Reactant of Route 2
3-[(ACETYLOXY)METHYL]-7-[({5-[(4-ETHOXYPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID
Reactant of Route 3
Reactant of Route 3
3-[(ACETYLOXY)METHYL]-7-[({5-[(4-ETHOXYPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID
Reactant of Route 4
Reactant of Route 4
3-[(ACETYLOXY)METHYL]-7-[({5-[(4-ETHOXYPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID
Reactant of Route 5
Reactant of Route 5
3-[(ACETYLOXY)METHYL]-7-[({5-[(4-ETHOXYPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID
Reactant of Route 6
3-[(ACETYLOXY)METHYL]-7-[({5-[(4-ETHOXYPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID

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